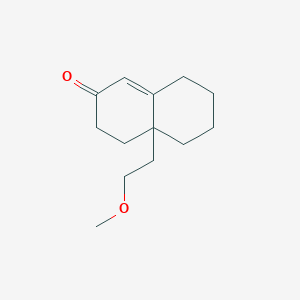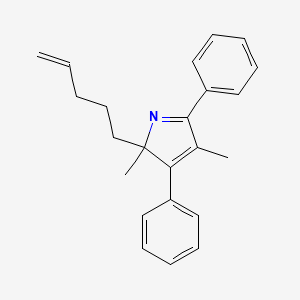
2,4-Dimethyl-2-(pent-4-en-1-yl)-3,5-diphenyl-2H-pyrrole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Dimethyl-2-(pent-4-en-1-yl)-3,5-diphenyl-2H-pyrrole is an organic compound belonging to the pyrrole family. Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure containing one nitrogen atom. This particular compound is notable for its complex structure, which includes two methyl groups, a pent-4-en-1-yl group, and two phenyl groups attached to the pyrrole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dimethyl-2-(pent-4-en-1-yl)-3,5-diphenyl-2H-pyrrole typically involves multi-step organic reactions. One common method is the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound in the presence of ammonia or a primary amine. The specific reaction conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purities. Additionally, the use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2,4-Dimethyl-2-(pent-4-en-1-yl)-3,5-diphenyl-2H-pyrrole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole oxides.
Reduction: Reduction reactions can lead to the formation of dihydropyrrole derivatives.
Substitution: Electrophilic substitution reactions can occur at the phenyl rings or the pyrrole ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole oxides, while substitution reactions can produce a variety of substituted pyrrole derivatives.
Scientific Research Applications
2,4-Dimethyl-2-(pent-4-en-1-yl)-3,5-diphenyl-2H-pyrrole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.
Medicine: Research into its potential therapeutic applications, such as anti-inflammatory or anticancer properties, is ongoing.
Industry: It may be used in the development of new materials, such as polymers or dyes.
Mechanism of Action
The mechanism of action of 2,4-Dimethyl-2-(pent-4-en-1-yl)-3,5-diphenyl-2H-pyrrole involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2,4-Dimethyl-3,5-diphenyl-2H-pyrrole: Lacks the pent-4-en-1-yl group.
2,4-Dimethyl-2-(pent-4-en-1-yl)-3-phenyl-2H-pyrrole: Contains only one phenyl group.
2,4-Dimethyl-2-(pent-4-en-1-yl)-3,5-diphenyl-1H-pyrrole: Different position of the nitrogen atom.
Uniqueness
2,4-Dimethyl-2-(pent-4-en-1-yl)-3,5-diphenyl-2H-pyrrole is unique due to its specific combination of substituents, which can influence its chemical reactivity and biological activity. The presence of both phenyl groups and the pent-4-en-1-yl group can lead to distinct interactions with molecular targets, setting it apart from other similar compounds.
Properties
CAS No. |
92898-27-6 |
|---|---|
Molecular Formula |
C23H25N |
Molecular Weight |
315.5 g/mol |
IUPAC Name |
2,4-dimethyl-2-pent-4-enyl-3,5-diphenylpyrrole |
InChI |
InChI=1S/C23H25N/c1-4-5-12-17-23(3)21(19-13-8-6-9-14-19)18(2)22(24-23)20-15-10-7-11-16-20/h4,6-11,13-16H,1,5,12,17H2,2-3H3 |
InChI Key |
LBSRRIXLEDWGOF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(N=C1C2=CC=CC=C2)(C)CCCC=C)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


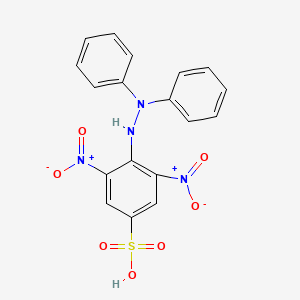
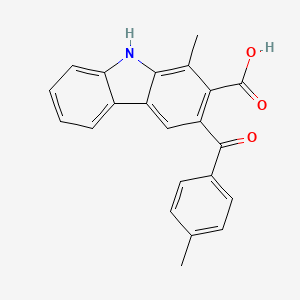
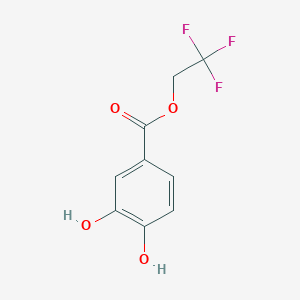
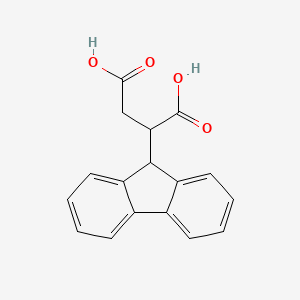
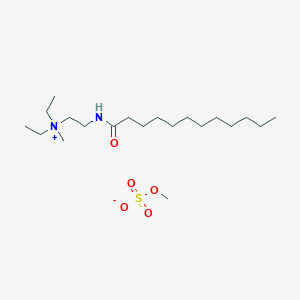
![Methyl 5,5,6,6-tetracyanobicyclo[2.2.2]oct-2-ene-1-carboxylate](/img/structure/B14349669.png)


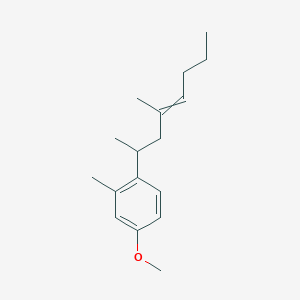
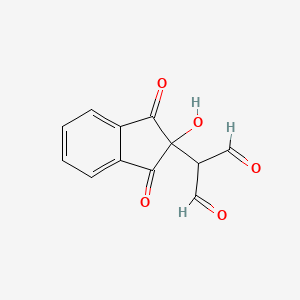
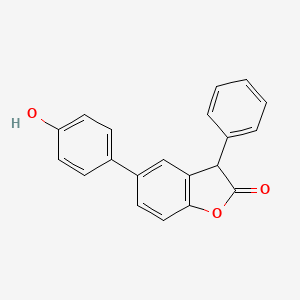
![Bis[2-(trimethylsilyl)ethyl] oxopropanedioate](/img/structure/B14349700.png)
![1-Ethyl-4-[1-(ethylsulfanyl)ethyl]tetrasulfane](/img/structure/B14349709.png)
